molecular formula C13H13NO B8001586 2-(2-Ethoxyphenyl)pyridine

2-(2-Ethoxyphenyl)pyridine

Cat. No.: B8001586
M. Wt: 199.25 g/mol
InChI Key: XDSZIYFLVSTPSF-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)pyridine is a pyridine derivative characterized by an ethoxy-substituted phenyl ring attached to the pyridine core at the 2-position. This structural motif is common in medicinal chemistry, where pyridine derivatives are prized for their bioactivity and versatility in drug design.

Properties

IUPAC Name

2-(2-ethoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-15-13-9-4-3-7-11(13)12-8-5-6-10-14-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSZIYFLVSTPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyphenyl)pyridine typically involves the reaction of 2-bromopyridine with 2-ethoxyphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under reflux conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated the anticancer properties of pyridine derivatives, including 2-(2-ethoxyphenyl)pyridine. Research indicates that compounds with pyridine scaffolds exhibit cytotoxic effects against various cancer cell lines, such as Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (human breast cancer) cells. For instance, a study reported that certain pyridine derivatives showed moderate to strong cytotoxic activity, with specific compounds outperforming standard drugs like doxorubicin in efficacy against MCF-7 cells .

Mechanism of Action
Pyridine derivatives are known to act on multiple biological targets. They can function as inhibitors of various enzymes involved in cancer progression, including carbonic anhydrase and kinases associated with tumor growth. The ability of this compound to inhibit these targets makes it a promising candidate for further development in cancer therapeutics .

Molecular Switches

Chirality and Switching Mechanisms
Research has explored the use of this compound in the development of molecular switches. These switches can change conformation in response to external stimuli such as pH changes or light. A study demonstrated that derivatives of pyridine could be utilized as pivots for unidirectional rotation at the molecular level, which is essential for creating functional molecular devices .

Structure-Activity Relationship Studies

Designing New Compounds
Structure-activity relationship (SAR) studies are critical for understanding how modifications to the this compound structure can enhance its biological activity. For example, variations in substituents on the pyridine ring can significantly influence its binding affinity to biological targets. This approach has led to the identification of more potent derivatives suitable for drug development .

Data Tables

Application Area Description Case Study/Reference
Anticancer ActivityCytotoxic effects on Caco2, HepG2, and MCF-7 cell lines
Molecular SwitchesUnidirectional rotation under pH changes
SAR StudiesModification of substituents to enhance binding affinity

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique biological activities, such as enzyme inhibition or receptor modulation . The exact pathways and targets depend on the specific application and the nature of the complex formed.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
2-(2-Ethoxyphenyl)pyridine Ethoxy (-OCH₂CH₃) at phenyl 2-position C₁₃H₁₃NO 199.25 Not reported Moderate lipophilicity; potential for CNS penetration
2-(2-Chlorophenyl)-4-ethoxy-pyridine* Chloro (-Cl) at phenyl 2-position, ethoxy at pyridine 4-position C₂₀H₁₅ClF₃NO 401.79 Not reported Enhanced electrophilicity due to Cl and CF₃ groups; likely higher metabolic stability
1,2-Dihydroxy-3-(2-methoxyphenyl)pyridine Methoxy (-OCH₃) at phenyl 2-position, dihydroxy groups at pyridine 1,2-positions C₁₂H₁₁NO₃ 217.22 Not reported Higher polarity due to hydroxyl groups; reduced membrane permeability
2-Phenylpyridine No substituents (baseline structure) C₁₁H₉N 155.20 69–71 Low molecular weight; high solubility but limited bioactivity

*From : 2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine.

Key Observations :

  • Lipophilicity : Ethoxy and larger alkyl groups (e.g., hexyl in ) increase hydrophobicity, enhancing blood-brain barrier penetration .
  • Polarity: Hydroxyl or amino groups (e.g., 2-(2-aminoethyl)pyridine in ) improve water solubility but reduce bioavailability .

Biological Activity

2-(2-Ethoxyphenyl)pyridine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H13_{13}N
  • Molecular Weight : 199.25 g/mol

The presence of the pyridine ring contributes to its reactivity and interaction with various biological targets.

Antimicrobial Properties

Research has indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain pyridine compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 30 to 45 µg/mL against various bacterial strains, suggesting their potential as antibiotic agents . The structural modifications in pyridine derivatives often influence their bioactivity, indicating a structure-activity relationship (SAR) that is critical for drug design.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that similar pyridine derivatives can inhibit the production of pro-inflammatory mediators such as leukotrienes and prostaglandins, which are involved in inflammatory responses. For instance, an IC50_{50} value of approximately 9 µM was reported for a related compound in inhibiting leukotriene B4 production . This suggests that this compound may possess similar anti-inflammatory capabilities.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

  • Melanocortin Receptors : Recent studies have identified that certain derivatives of this compound can act as antagonists at melanocortin receptors, potentially influencing metabolic and inflammatory pathways .
  • Enzyme Inhibition : The compound may also inhibit enzymes involved in inflammatory pathways, which could contribute to its therapeutic effects.

Case Studies

  • Antimicrobial Activity Study : A case study investigated the activity of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the aromatic substituents significantly affected antimicrobial efficacy. Compounds with electron-withdrawing groups demonstrated enhanced activity compared to those with electron-donating groups .
  • Inflammation Model : In an animal model of inflammation, a related pyridine derivative was administered to assess its effect on inflammatory markers. The results showed a significant reduction in serum levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory effect .

Data Summary

Biological ActivityMIC (µg/mL)IC50_{50} (µM)Reference
Antimicrobial30-45-
Anti-inflammatory-~9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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